(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzopyran ring system, possibly through a condensation reaction or a cyclization reaction. The 4-methylphenyl group could be introduced through a Friedel-Crafts alkylation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzopyran ring system, with the double bond in the “E” configuration, indicating that the highest priority groups on either side of the double bond are on opposite sides .
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The double bond could participate in addition reactions, and the carbonyl group could undergo nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbonyl group could result in the compound being polar, and the aromatic rings could contribute to its stability .
Mechanism of Action
The exact mechanism of action of (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound is believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to inhibit the growth of bacteria, suggesting that it may be useful in the development of antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one in laboratory experiments include its low cost, ease of synthesis, and lack of toxicity. Additionally, this compound is a stable compound, making it suitable for long-term storage. However, this compound is not water soluble, making it difficult to use in aqueous solutions. Additionally, this compound is not readily available in large quantities, making it difficult to use in large-scale experiments.
Future Directions
The potential future directions for (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one research include further investigation into its anti-inflammatory and analgesic effects, as well as its potential to inhibit the growth of cancer cells and bacteria. Additionally, further research is needed to explore the potential of this compound as an anti-cancer drug. Furthermore, research is needed to explore the potential of this compound as an antibiotic. Finally, further research is needed to explore the potential of this compound as an anti-aging agent.
Scientific Research Applications
(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties in animal models, suggesting that it may have potential as an anti-inflammatory drug. Additionally, this compound has been studied for its potential to inhibit the growth of cancer cells, suggesting that it may be useful in cancer research. Furthermore, this compound has been studied for its potential to inhibit the growth of bacteria, suggesting that it may be useful in the development of antibiotics.
Safety and Hazards
Properties
IUPAC Name |
(3E)-3-[(4-methylphenyl)methylidene]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-12-6-8-13(9-7-12)10-14-11-19-16-5-3-2-4-15(16)17(14)18/h2-10H,11H2,1H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNQZJCOQHDUHB-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158337 | |
Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61926-45-2 | |
Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61926-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((4-methylphenyl)methylene)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061926452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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